molecular formula C8H15O6PS2 B585427 Malathion α-Monoacid-d5 CAS No. 1794980-03-2

Malathion α-Monoacid-d5

Cat. No.: B585427
CAS No.: 1794980-03-2
M. Wt: 307.326
InChI Key: AJSJFDUIZFXAQY-SGEUAGPISA-N
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Description

Malathion α-Monoacid-d5 (CAS 1794980-03-2) is a deuterium-labeled analog of malathion α-monoacid, a primary metabolite of the organophosphate pesticide malathion. Its molecular formula is C₈H₁₀D₅O₆PS₂, with a molecular weight of 307.34 g/mol . This stable isotope-labeled compound is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve the accuracy of malathion metabolite quantification in biological and environmental samples. Its deuterated structure minimizes matrix effects, enabling precise pharmacokinetic and toxicokinetic studies .

Properties

CAS No.

1794980-03-2

Molecular Formula

C8H15O6PS2

Molecular Weight

307.326

IUPAC Name

2-dimethoxyphosphinothioylsulfanyl-4-oxo-4-(1,1,2,2,2-pentadeuterioethoxy)butanoic acid

InChI

InChI=1S/C8H15O6PS2/c1-4-14-7(9)5-6(8(10)11)17-15(16,12-2)13-3/h6H,4-5H2,1-3H3,(H,10,11)/i1D3,4D2

InChI Key

AJSJFDUIZFXAQY-SGEUAGPISA-N

SMILES

CCOC(=O)CC(C(=O)O)SP(=S)(OC)OC

Synonyms

2-[(Dimethoxyphosphinothioyl)thio]butanedioic Acid 4-Ethyl Ester;  Malathion α-Monocarboxylic Acid;  O,O-Dimethyl S-(1-carboxy-2-carbethoxy)ethyl Phosphorodithioate; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key structurally related compounds include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Malathion α-Monoacid 1190-29-0 C₈H₁₅O₆PS₂ 302.30 Non-deuterated metabolite; formed via carboxylesterase-mediated hydrolysis.
Malathion β-Monoacid 1642-51-9 C₈H₁₅O₆PS₂ 302.30 Positional isomer of α-monoacid; differs in carboxylic acid group position.
Malathion Diacid 1190-28-9 C₆H₁₁O₆PS₂ 274.25 Fully hydrolyzed metabolite with two carboxylic acid groups.
Malathion β-Monoacid-d5 1346599-04-9 C₈H₁₀D₅O₆PS₂ 307.34 Deuterated β-isomer; used alongside α-monoacid-d5 for isomer-specific assays.
Malaoxon 1634-78-2 C₁₀H₁₉O₇PS 314.29 Oxidative metabolite; potent acetylcholinesterase inhibitor.

Key Observations :

  • The deuterated α- and β-monoacid-d5 isomers have identical molecular weights but distinct chromatographic retention times, enabling isomer differentiation .
  • Malaoxon, though a minor metabolite, is significantly more toxic than monoacids due to its cholinesterase-inhibiting activity .

Metabolic Pathways and Toxicity

Malathion α-Monoacid-d5 vs. Non-Deuterated Metabolites
  • Formation: Malathion is metabolized via carboxylesterases into α- and β-monoacids, which are further degraded to diacid .
  • Excretion: In rats, ~80% of malathion-derived radioactivity is excreted in urine as diacid and monoacids, with minimal tissue accumulation .
  • Toxicity: Monoacids and diacid exhibit lower toxicity compared to malathion and malaoxon . Malaoxon, though present in trace amounts, is 100x more potent in inhibiting acetylcholinesterase .
Species-Specific Metabolism
  • Humans excrete monomethyl/dimethyl phosphate, while rats excrete thiomalic acid and monoethyl fumarate, highlighting interspecies metabolic differences .

Environmental Stability

  • Malathion degrades rapidly in alkaline water (half-life: 12–24 hours at pH 9) to monoacids and diacid .
  • Deuterated analogs exhibit similar chemical stability but are used in controlled laboratory settings rather than environmental monitoring .

Research Findings and Data

Pharmacokinetic Studies

  • In rats, this compound enabled precise measurement of α-monoacid concentrations, revealing linear pharmacokinetics up to 250 mg/kg doses .
  • Human serum albumin (HSA) accelerates malathion degradation to monoacids post-mortem, a critical consideration in forensic toxicology .

Toxicity Comparisons

Compound LD₅₀ (Rat, Oral) Cholinesterase Inhibition Environmental Persistence
Malathion 1,000 mg/kg Moderate Days to weeks
Malaoxon 50 mg/kg High Hours to days
α/β-Monoacids >2,000 mg/kg None Hours (rapidly degraded)

Q & A

Basic Research Questions

Q. What are the key analytical techniques for quantifying Malathion α-Monoacid-d5 in biological matrices, and how are they validated?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for precise quantification. Validate the method by assessing linearity (R² ≥ 0.99), recovery rates (85–115%), and limits of detection (LOD < 1 ng/mL). Include quality controls (QCs) spiked at low, medium, and high concentrations to ensure intra- and inter-day precision (CV < 15%) .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

  • Methodology : Document synthesis steps in detail, including reaction conditions (temperature, pH, solvent systems) and purification methods (e.g., column chromatography). Characterize the compound using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>98%). Provide raw spectral data in supplementary materials .

Q. What experimental controls are essential when studying this compound’s metabolic pathways in vitro?

  • Methodology : Include negative controls (e.g., heat-inactivated enzymes) to rule out non-enzymatic degradation. Use positive controls (e.g., known enzyme inhibitors) to validate assay specificity. Monitor time-dependent metabolite formation and employ stable isotope tracing (e.g., ¹³C-labeled substrates) to confirm metabolic intermediates .

Advanced Research Questions

Q. How should researchers design experiments to assess the oxidative stress effects of this compound in mammalian models?

  • Methodology : Divide subjects into control, sham, treatment, and co-treatment groups (e.g., with antioxidants like ascorbic acid). Measure biomarkers such as glutathione (GSH) depletion and malondialdehyde (MDA) elevation in target tissues. Use ANOVA with post-hoc Tukey tests to compare group means, ensuring statistical power ≥ 0.8 .

Q. What strategies resolve contradictions in reported degradation kinetics of this compound under varying environmental conditions?

  • Methodology : Conduct controlled degradation studies while systematically varying parameters (pH, temperature, UV exposure). Apply pseudo-first-order kinetic modeling and compare rate constants (k). Use multivariate analysis to identify dominant factors (e.g., pH accounts for 60% variance in degradation rates) and validate findings with independent replicates .

Q. How can advanced statistical methods improve the interpretation of dose-response relationships for this compound toxicity?

  • Methodology : Employ nonlinear regression (e.g., Hill equation) to model sigmoidal dose-response curves. Calculate EC₅₀ values with 95% confidence intervals. Use Bayesian hierarchical models to account for inter-study variability in meta-analyses. Avoid overreliance on p-values; instead, report effect sizes (e.g., Cohen’s d) and clinical relevance .

Q. What are best practices for managing and sharing large datasets from this compound studies?

  • Methodology : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use structured repositories (e.g., Zenodo, Figshare) with detailed metadata (e.g., HPLC parameters, species/strain details). Include raw data, processed files, and code for statistical analysis in supplementary materials. Reference institutional data management policies in the methods section .

Q. How can researchers optimize comparative studies between this compound and its non-deuterated analog?

  • Methodology : Use isotopic dilution assays to minimize matrix effects in LC-MS comparisons. Validate isotopic purity via mass defect filtering. Compare pharmacokinetic parameters (e.g., half-life, AUC) using paired t-tests or mixed-effects models. Address deuterium isotope effects by repeating experiments under identical physiological conditions .

Methodological Guidelines

  • Experimental Replication : Follow the "Experimental" guidelines in : Provide stepwise protocols for synthesis, quantification, and toxicity assays. Include equipment specifications (e.g., column type for HPLC) and reagent sources (e.g., Sigma-Aldlotch catalog numbers) .
  • Data Presentation : Avoid redundant data in text and tables. Use graphical abstracts to summarize key findings (e.g., degradation pathways). For large datasets, reference supplementary files with hyperlinks .
  • Ethical Compliance : Document animal welfare protocols (e.g., IACUC approval numbers) and chemical safety data (e.g., LD₅₀ values) in the methods section .

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